molecular formula C19H20N2O3S B11027462 (5Z)-5-(8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11027462
M. Wt: 356.4 g/mol
InChI Key: CECRRJPNIQVAGG-SQFISAMPSA-N
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Description

The compound (5Z)-5-(8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a pyrroloquinoline core with a thiazolidine-dione moiety, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Initial Synthesis: The synthesis of this compound typically begins with the preparation of the pyrroloquinoline core. This can be achieved through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Formation of Thiazolidine-Dione Moiety: The thiazolidine-dione ring is introduced through a reaction involving the appropriate thioamide and a carbonyl compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Final Assembly: The final step involves the coupling of the pyrroloquinoline core with the thiazolidine-dione moiety. This is usually done through a condensation reaction, which may require specific solvents and temperature control to optimize the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine-dione moiety, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, especially at positions where the pyrroloquinoline core or the thiazolidine-dione ring is activated.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives of the thiazolidine-dione ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrroloquinoline and thiazolidine-dione systems.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrroloquinoline core may interact with enzymes or receptors, while the thiazolidine-dione moiety could modulate these interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoline Quinone (PQQ): Shares the pyrroloquinoline core but lacks the thiazolidine-dione moiety.

    Thiazolidinediones: A class of compounds with the thiazolidine-dione ring but different core structures.

Uniqueness

The unique combination of the pyrroloquinoline core and the thiazolidine-dione moiety sets this compound apart from others. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O3S/c1-5-10-6-11-9(2)8-19(3,4)21-14(11)12(7-10)13(17(21)23)15-16(22)20-18(24)25-15/h6-7,9H,5,8H2,1-4H3,(H,20,22,24)/b15-13-

InChI Key

CECRRJPNIQVAGG-SQFISAMPSA-N

Isomeric SMILES

CCC1=CC2=C3C(=C1)/C(=C/4\C(=O)NC(=O)S4)/C(=O)N3C(CC2C)(C)C

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=C4C(=O)NC(=O)S4)C(=O)N3C(CC2C)(C)C

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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